4-bromo-1-ethyl-3-(propan-2-yl)-1H-pyrazole
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Overview
Description
4-bromo-1-ethyl-3-(propan-2-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a bromine atom at position 4, an ethyl group at position 1, and an isopropyl group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-ethyl-3-(propan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Bromination: The pyrazole ring can be brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Alkylation: The ethyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides (e.g., ethyl bromide and isopropyl bromide) in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-ethyl-3-(propan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or dimethyl sulfoxide.
Major Products Formed
Substitution reactions: Formation of substituted pyrazoles with different functional groups.
Oxidation and reduction: Formation of oxidized or reduced derivatives with altered electronic properties.
Coupling reactions: Formation of biaryl or other coupled products with extended conjugation.
Scientific Research Applications
4-bromo-1-ethyl-3-(propan-2-yl)-1H-pyrazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a lead compound for drug discovery and development, targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers or dyes, with unique properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-ethyl-3-(propan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, through various pathways:
Enzyme inhibition: The compound may bind to the active site of an enzyme, blocking its activity and affecting metabolic pathways.
Receptor modulation: It may interact with cell surface or intracellular receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-ethyl-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of an isopropyl group.
4-bromo-1-ethyl-3-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of an isopropyl group.
4-chloro-1-ethyl-3-(propan-2-yl)-1H-pyrazole: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-bromo-1-ethyl-3-(propan-2-yl)-1H-pyrazole is unique due to the specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the bromine atom allows for further functionalization through substitution or coupling reactions, while the ethyl and isopropyl groups can affect the compound’s steric and electronic properties.
Properties
IUPAC Name |
4-bromo-1-ethyl-3-propan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2/c1-4-11-5-7(9)8(10-11)6(2)3/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHOQPNYYVDBGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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